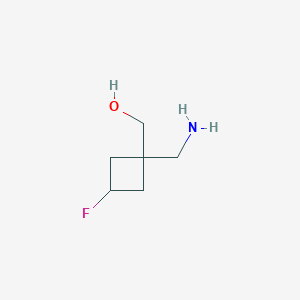

1-(Aminomethyl)-3-fluoro-cyclobutanemethanol

Description

1-(Aminomethyl)-3-fluoro-cyclobutanemethanol (CAS: 1363380-81-7) is a cyclobutane derivative characterized by an aminomethyl (-CH2NH2) group, a fluorine atom at the 3-position, and a methanol (-CH2OH) substituent on the cyclobutane ring. Its molecular formula is inferred as C6H11FNO, with a molar mass of 135.16 g/mol. The compound’s purity is reported as 95% (QM-8145, ), suggesting its utility in synthetic and pharmaceutical applications.

Propriétés

IUPAC Name |

[1-(aminomethyl)-3-fluorocyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-5-1-6(2-5,3-8)4-9/h5,9H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELBQJQKCIWFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or DMP.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 or NaBH4.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted cyclobutane derivatives.

Applications De Recherche Scientifique

1-(Aminomethyl)-3-fluoro-cyclobutanemethanol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mécanisme D'action

The mechanism of action of 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Features

The compound is compared to structurally related cyclobutane, cyclopropane, and azetidine derivatives (Table 1).

Table 1: Structural Comparison of Cyclic Amine Derivatives

| Compound Name | CAS | Core Structure | Substituents/Functional Groups | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|---|

| 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol | 1363380-81-7 | Cyclobutane | 3-F, aminomethyl, methanol | C6H11FNO | 135.16 |

| 1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine | 1039932-76-7 | Cyclobutane | 3-(CF3)phenyl, aminomethyl | C12H14F3N | 229.24 |

| 3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol | 577038-60-9 | Cyclobutane | 3-fluorophenyl, aminomethyl, hydroxyl | C11H13FNO | 209.23 |

| 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine | 1368693-23-5 | Cyclopropane | 3-F-4-OCH3-phenyl, aminomethyl | C11H13FNO | 209.23 |

| 3-(Aminomethyl)-3-fluoro-1-boc-azetidine | 1083181-23-0 | Azetidine | 3-F, aminomethyl, Boc-protected | C9H16FN2O2 | 218.24 |

Key Observations :

- Core Structure : Cyclobutane derivatives dominate, but cyclopropane and azetidine analogs () show smaller ring systems, which influence strain and reactivity.

- Substituents: The target compound’s methanol group is unique compared to phenyl or Boc-protected analogs, enhancing polarity. Fluorine placement (3-position) is conserved in some analogs (e.g., 3-fluorophenyl in CAS 577038-60-9).

Physicochemical Properties

Available data from and highlight differences in properties such as pKa, boiling point, and density (Table 2).

Table 2: Physicochemical Properties

| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa | Purity |

|---|---|---|---|---|

| 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol | N/A | N/A | N/A | 95% |

| 1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine | 1.194 | 248.4 | 10.27 | N/A |

| 3-(Aminomethyl)-3-fluoro-1-boc-azetidine | N/A | N/A | N/A | 95% |

Analysis :

- The trifluoromethylphenyl derivative () exhibits a higher pKa (10.27) , likely due to electron-withdrawing CF3 groups stabilizing the protonated amine.

- The target compound’s lack of aromatic rings may reduce boiling point compared to phenyl-substituted analogs.

- Polar substituents (methanol, hydroxyl) in the target compound and CAS 577038-60-9 suggest higher solubility in protic solvents than non-polar analogs like CAS 1039932-76-6.

Functional Group Impact

- Aminomethyl Group: Common in all compared compounds, enabling nucleophilic reactions or salt formation.

- Fluorine : Electron-withdrawing effects modulate basicity and metabolic stability. The 3-fluoro position in the target compound may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-fluorophenyl in ).

- Methanol vs.

Activité Biologique

1-(Aminomethyl)-3-fluoro-cyclobutanemethanol (CAS No. 1363380-81-7) is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include an aminomethyl group and a fluorine atom. These characteristics contribute to its potential biological activity, making it a valuable subject for investigation in various scientific applications.

Chemical Structure and Properties

The molecular structure of 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 119.12 g/mol

- Structural Features :

- Cyclobutane ring system

- Aminomethyl functional group

- Fluorine substituent at the third position

The biological activity of 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol is primarily linked to its interaction with various biological targets, including enzymes and receptors. The aminomethyl group facilitates hydrogen bonding and ionic interactions with polar biological molecules, enhancing its binding affinity. The presence of fluorine modifies the compound's lipophilicity and metabolic stability, potentially influencing pharmacokinetic properties.

Enzyme Inhibition

Research indicates that compounds similar to 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol can act as inhibitors of specific enzymes. For instance, studies have shown that derivatives of this compound can inhibit viral neuraminidase, a crucial enzyme in the lifecycle of influenza viruses . This suggests potential therapeutic applications in antiviral drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Antiviral Activity

In a notable case study, researchers synthesized various derivatives of 1-(Aminomethyl)-3-fluoro-cyclobutanemethanol to evaluate their efficacy against influenza neuraminidase. The results demonstrated that modifications to the aminomethyl group significantly impacted inhibitory potency, with some derivatives showing IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how variations in the cyclobutane structure and functional groups affect biological activity. The study revealed that the fluorine atom's position and the nature of substituents on the aminomethyl group play critical roles in modulating both binding affinity and selectivity towards biological targets .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Aminomethyl)-cyclobutanemethanol | Lacks fluorine; different reactivity | Reduced interaction with biological targets |

| 3-Fluoro-cyclobutanemethanol | Lacks aminomethyl; affects hydrogen bonding | Limited biological activity |

| 1-(Aminomethyl)-3-chloro-cyclobutanemethanol | Similar structure but with chlorine | Altered chemical properties |

Research Applications

1-(Aminomethyl)-3-fluoro-cyclobutanemethanol serves as a versatile building block in medicinal chemistry, particularly for synthesizing novel pharmaceutical agents targeting specific biological pathways. Its potential applications extend to materials science, where it can be incorporated into polymers to enhance properties such as stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.